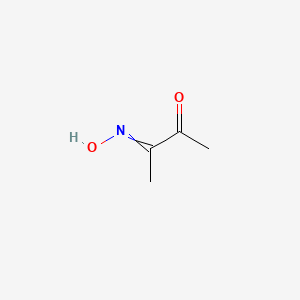
Diacetyl monoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetyl monoxime, also known as 2,3-butanedione monoxime, is an organic compound with the molecular formula C4H7NO2. It is a member of the oxime family, characterized by the presence of the hydroxyimino functional group (-C=NOH) attached to a carbonyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diacetyl monoxime can be synthesized through several methods. One common approach involves the reaction of diacetyl (2,3-butanedione) with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
CH3COCOCH3+NH2OH⋅HCl→CH3C(=NOH)COCH3+H2O+NaCl
The reaction is typically carried out in an aqueous medium at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyiminobutan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diacetyl monoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxyimino group under mild conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Substituted oximes and related derivatives.
Aplicaciones Científicas De Investigación
Diacetyl monoxime has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is employed in biochemical assays and as an inhibitor of certain enzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-hydroxyiminobutan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The compound may also act as a chelating agent, binding to metal ions and altering their biological availability.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Butanedione: A diketone with similar structural features but lacking the hydroxyimino group.
3-Hydroxybutan-2-one: A hydroxyketone with a hydroxyl group instead of the hydroxyimino group.
2,3-Butanedione dioxime: An oxime derivative with two oxime groups.
Uniqueness
Diacetyl monoxime is unique due to the presence of both a carbonyl and a hydroxyimino group, which confer distinct reactivity and binding properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Propiedades
Fórmula molecular |
C4H7NO2 |
|---|---|
Peso molecular |
101.10 g/mol |
Nombre IUPAC |
3-hydroxyiminobutan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3 |
Clave InChI |
FSEUPUDHEBLWJY-UHFFFAOYSA-N |
SMILES canónico |
CC(=NO)C(=O)C |
Punto de ebullición |
365 to 367 °F at 760 mmHg (NTP, 1992) |
melting_point |
171 to 172 °F (NTP, 1992) |
Descripción física |
2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992) Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |
Solubilidad |
10 to 50 mg/mL at 64 °F (NTP, 1992) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















